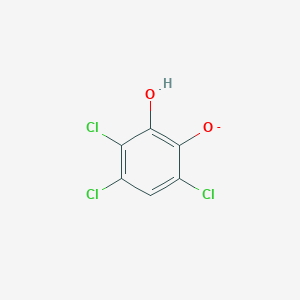

2,3,5-Trichloro-6-hydroxyphenolate

Overview

Description

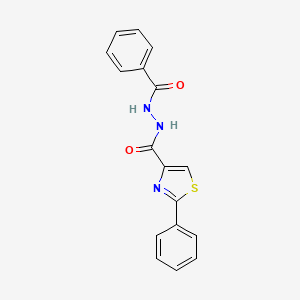

3,4,6-trichlorocatechol(1-) is a phenolate anion resulting from the deprotonation is of the hydroxy group at position 4 of 3,4,6-trichlorocatechol. The major microspecies at pH 7.3. It is a conjugate base of a 3,4,6-trichlorocatechol.

Scientific Research Applications

Chlorination and Oxidation Reactions

The synthesis and application of recyclable hypervalent iodine(III) reagents, like 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, have been achieved using compounds related to 2,3,5-Trichloro-6-hydroxyphenolate. These reagents demonstrate effectiveness in chlorination reactions of various activated arenes, olefins, and 1,3-diketones. They are also applicable for the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles under mild conditions, offering excellent yields and recyclability due to facile recovery and reuse of the reaction products (Thorat, Bhong, & Karade, 2013).

Gold Nanoparticle Fabrication

Hydroxyphenol compounds and their derivatives, closely related to 2,3,5-Trichloro-6-hydroxyphenolate, have been used as reducing agents in the one-pot synthesis of gold nanoparticles. These compounds facilitate the biphasic kinetically controlled reduction process, generating single-crystalline branched gold nanoparticles. The presence of additional functional groups on the aromatic ring of these derivatives can produce varying nanostructures like nanoprisms, polygonal nanoparticles, and nanofractals, which are useful for biomedical applications (Lee & Park, 2011).

Biodegradation by Flavobacterium

A study on Flavobacterium sp. strain ATCC 39723 revealed the presence of a pentachlorophenol hydroxylase enzyme, which catalyzes the conversion of pentachlorophenol to tetrachlorohydroquinone. This process is closely related to the biodegradation of chlorinated phenols like 2,3,5-Trichloro-6-hydroxyphenolate. Understanding this enzymatic pathway is crucial for bioremediation efforts and environmental detoxification of chlorinated compounds (Xun & Orser, 1991).

Oxidant Activity in Organic Chemistry

The oxidant activity of tris(2,4,6-trichloro-3,5-dinitrophenyl)methyl radical with catechol and pyrogallol, compounds related to 2,3,5-Trichloro-6-hydroxyphenolate, has been studied. This research provides insights into the electron-transfer reactions and the potential for creating stable anions in organic chemistry, contributing to our understanding of the reactivity of such chlorinated compounds (Carreras et al., 2009).

properties

IUPAC Name |

3,4,6-trichloro-2-hydroxyphenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHZRJKVYOHNTJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloro-6-hydroxyphenolate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

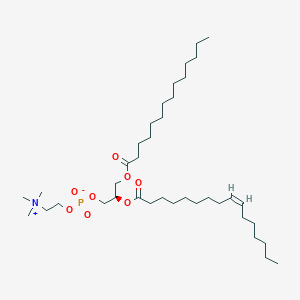

![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)

![1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1262824.png)

![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)